![molecular formula C14H12O2S B1334747 Benzoic acid, 2-[(2-methylphenyl)thio]- CAS No. 87548-96-7](/img/structure/B1334747.png)

Benzoic acid, 2-[(2-methylphenyl)thio]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

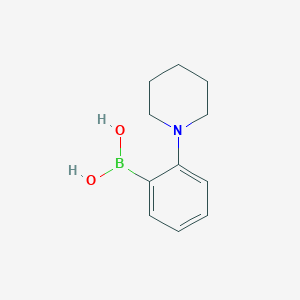

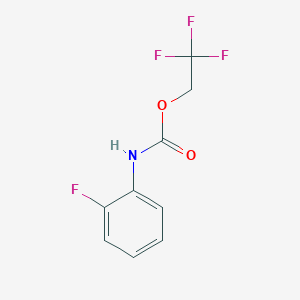

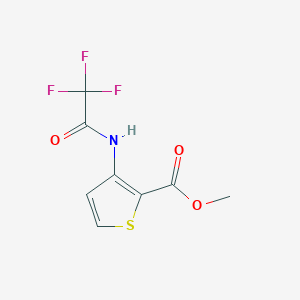

“Benzoic acid, 2-[(2-methylphenyl)thio]-” is a chemical compound with the molecular formula C14H12O2S . It is also commonly referred to as “2-(2-tolylthio)benzoic acid” or "MTBA".

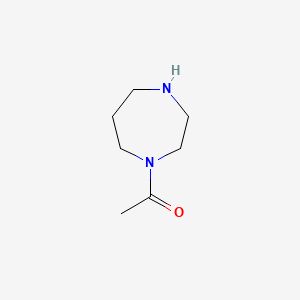

Molecular Structure Analysis

The molecular structure of “Benzoic acid, 2-[(2-methylphenyl)thio]-” consists of a benzoic acid molecule where one of the hydrogen atoms on the benzene ring is replaced by a 2-methylphenylthio group . This results in a molecular weight of 244.31 g/mol.Aplicaciones Científicas De Investigación

Enzyme Inhibition and Substrate Studies

Benzoic acid derivatives, including those with a thiophenol structure, have been examined for their inhibitory effects on enzymes. A study conducted by Ames et al. (1986) investigated substituted benzoic acids as inhibitors of the enzyme thiopurine methyltransferase (TPMT) and found significant structure-activity relationships (Ames et al., 1986).

Synthesis and Characterization

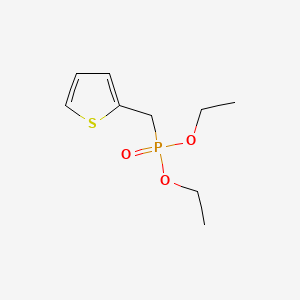

The synthesis and characterization of compounds related to benzoic acid, 2-[(2-methylphenyl)thio]- have been a focus of research. Chen Fen-er (2012) synthesized derivatives such as 2-(2-Phenylethyl)benzoic acid and 2-(thiophen-2-ylethyl)benzoic acid, highlighting their potential utility in various applications (Chen Fen-er, 2012).

Biosynthesis of Polyketides

In the field of natural product biosynthesis, benzoic acid derivatives serve as building blocks. Garcia-Bernardo et al. (2004) discussed the role of benzoic acid, activated as its coenzyme A thioester, in the biosynthetic pathways of various significant natural products like zaragozic acid and paclitaxel (Garcia-Bernardo et al., 2004).

Anticancer Activity Studies

The potential anticancer activity of benzoic acid derivatives has been explored. Ünver and Cantürk (2017) synthesized and studied thiophene acetyl salicylic acid esters, including variants of benzoic acid, 2-[(2-methylphenyl)thio]-, revealing their cytotoxic effects against various cancer cell lines (Ünver & Cantürk, 2017).

Inhibitor Synthesis for GCP II

Majer et al. (2006) synthesized thiol-based inhibitors with a benzyl moiety for glutamate carboxypeptidase II (GCP II), where 3-(2-Carboxy-5-mercaptopentyl)benzoic acid was identified as a potent inhibitor. This highlights the therapeutic potential of such derivatives in neuropathic pain (Majer et al., 2006).

Food Industry Applications

Benzoic acid and its derivatives, including thiophenyl variants, are used as preservatives and flavoring agents in the food industry. A review by del Olmo et al. (2017) discusses the widespread use, exposure, and controversy surrounding these compounds in foods (del Olmo, Calzada, & Nuñez, 2017).

Luminescence Sensitization in Chemistry

Thiophenyl-derivatized benzoic acid ligands have been used to sensitize luminescence in rare earth elements like Eu(III) and Tb(III), as investigated by Viswanathan and Bettencourt-Dias (2006) (Viswanathan & Bettencourt-Dias, 2006).

Stress Tolerance Induction in Plants

Benzoic acid derivatives play a role in inducing multiple stress tolerance in plants, as observed by Senaratna et al. (2004), who found that these compounds were effective in inducing tolerance to various environmental stresses in bean and tomato plants (Senaratna et al., 2004).

Propiedades

IUPAC Name |

2-(2-methylphenyl)sulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c1-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14(15)16/h2-9H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXSMYHGUVJZLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385001 |

Source

|

| Record name | Benzoic acid, 2-[(2-methylphenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 2-[(2-methylphenyl)thio]- | |

CAS RN |

87548-96-7 |

Source

|

| Record name | Benzoic acid, 2-[(2-methylphenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Bis[(dimethylamino)dimethylsilyl]ethane](/img/structure/B1334683.png)